molecular formula C9H15IN4 B1273089 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide CAS No. 68569-67-5

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

Cat. No. B1273089
CAS RN: 68569-67-5
M. Wt: 306.15 g/mol
InChI Key: FWUFALJERYVUNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidine derivatives can be complex, involving multiple steps and reagents. Paper describes a highly efficient one-pot approach for the synthesis of carbonyl 2-amino-pyrimidines, which are synthesized from 1,3-diynes and guanidine. This process involves the use of cesium carbonate (Cs2CO3) and dimethyl sulfoxide (DMSO) and results in a tandem regioselective heterocyclization followed by selective oxidation. Although this paper does not directly address the synthesis of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, the methodology could potentially be adapted for the synthesis of related compounds.

Molecular Structure Analysis

The structural characterization of guanidine and its derivatives is crucial for understanding their reactivity and properties. Paper reports the first structural characterization of the free base guanidine by determining the crystal structures of its co-crystals with 2-amino-4,6-dimethyl-1,3,5-triazine. Single crystal X-ray diffraction was used to obtain this information. This study provides foundational knowledge about the solid-state structure of guanidine, which could be extrapolated to related compounds such as 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

Chemical Reactions Analysis

The papers provided do not specifically mention the chemical reactions of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. However, guanidine and its derivatives are known to participate in various chemical reactions due to their reactivity, particularly as a result of the presence of the guanidine functional group. The synthesis paper implies that guanidine can act as an N-C=N source, which suggests that it could engage in reactions to form heterocyclic compounds. This reactivity might be relevant to the chemical reactions that 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, the structural information from paper can be used to infer certain properties. For instance, the solid-state structure can affect the compound's solubility, melting point, and stability. Additionally, the presence of the guanidine group is likely to contribute to the compound's basicity and potential to form hydrogen bonds.

Scientific Research Applications

Guanidine Derivatives in Organic Chemistry

Guanidine derivatives, including 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, have been extensively explored in organic chemistry. For instance, modified guanidines have been studied as potential chiral superbases, which are crucial in various chemical reactions (Isobe et al., 2000). This involves the preparation of complex guanidine structures like triazabicyclooctene systems and iminoimidazolidines, highlighting the versatility of guanidine derivatives in synthesizing unique organic compounds.

Catalysis and Polymerization

Guanidine derivatives have applications in catalysis and polymerization. Zinc guanidinate complexes, for example, have been employed in ring-opening polymerisation catalysis, showcasing the role of guanidine derivatives in facilitating complex chemical transformations (Coles & Hitchcock, 2004). This application is vital in the production of polymers and other materials.

Synthesis of Imidazoles and Triazolines

The synthesis of trisubstituted imidazoles, an important class of compounds in pharmaceuticals and agrochemicals, has utilized guanidine derivatives (Kolos et al., 2013). Additionally, guanidine derivatives have been used in the synthesis of derivatives like 1,2,4-triazoline-5-thione, which have potential antibacterial activities (Dobosz et al., 2003).

Formation of Guanidinate-Supported Complexes

In organometallic chemistry, guanidine derivatives have been instrumental in forming guanidinate-supported complexes, which are catalysts for reactions like alkyne hydroamination (Ong et al., 2002). These complexes play a significant role in developing new synthetic pathways and materials.

Molecular Recognition and Synthesis

Guanidine derivatives are also used in molecular recognition processes, particularly in forming complexes with dicarboxylic acids (Qi Yan-xing, 2004). Such processes are fundamental in developing sensors and other analytical tools.

Hydrogen Bonding Studies

The hydrogen bonding motifs of guanidinium cations, including those derived from guanidine, have been studied to understand their interaction with monoanions (Said et al., 2006). This research is crucial for designing new materials and understanding biological systems.

properties

IUPAC Name

1-amino-2-(2,6-dimethylphenyl)guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.HI/c1-6-4-3-5-7(2)8(6)12-9(10)13-11;/h3-5H,11H2,1-2H3,(H3,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUFALJERYVUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(N)NN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381790
Record name 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

CAS RN

68569-67-5
Record name NSC137921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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